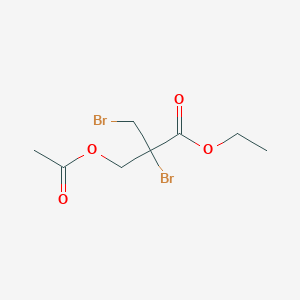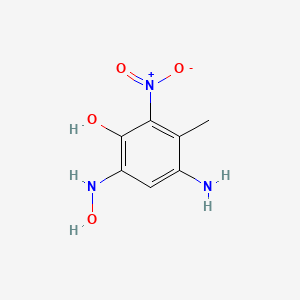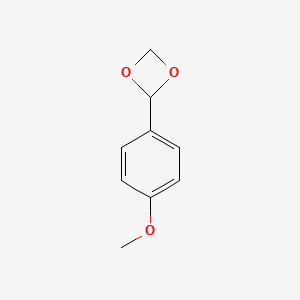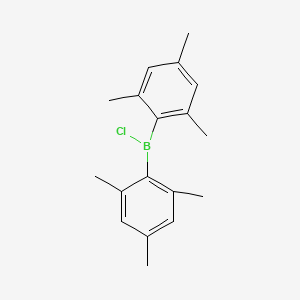
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide: is a complex organic compound that features a thioxanthene core with a nitrophenyl group and a carboxamide functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to the phenyl ring.
Formation of Carboxamide: The carboxamide functionality is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or thioxanthene core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation catalysts such as palladium on carbon are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioxanthenes and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its structural properties, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments, providing vibrant colors and stability.
Wirkmechanismus
The mechanism by which N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioxanthene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: Shares the nitrophenyl group but lacks the thioxanthene core.
Thioxanthone: Contains the thioxanthene core but lacks the nitrophenyl and carboxamide functionalities.
Uniqueness: N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide is unique due to the combination of the nitrophenyl group, thioxanthene core, and carboxamide functionality. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
185454-42-6 |
|---|---|
Molekularformel |
C20H12N2O4S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-9-oxothioxanthene-4-carboxamide |
InChI |
InChI=1S/C20H12N2O4S/c23-18-14-4-1-2-7-17(14)27-19-15(18)5-3-6-16(19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24) |
InChI-Schlüssel |
JKHHGYBCPXKDBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


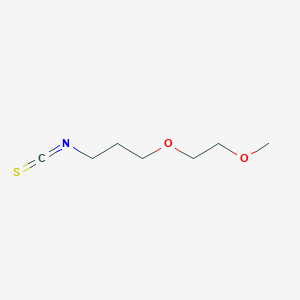
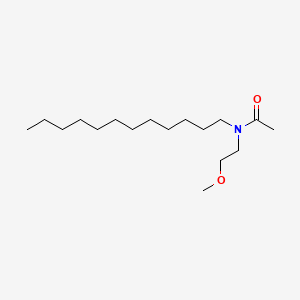
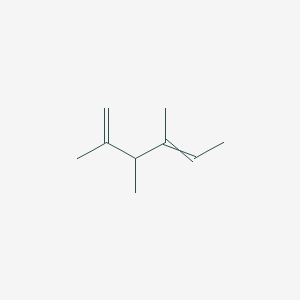
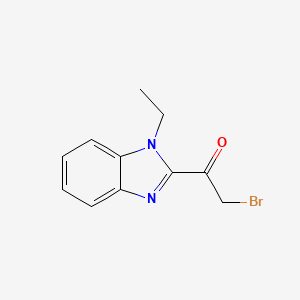

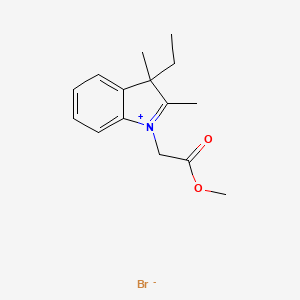

![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
